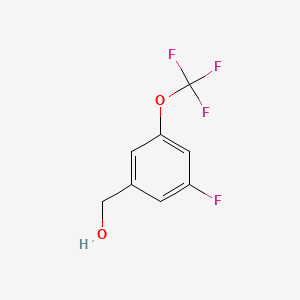

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

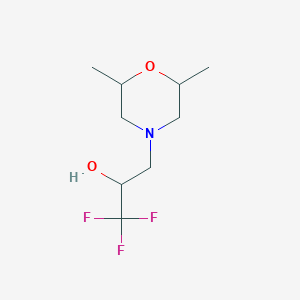

“3-Fluoro-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It has a molecular weight of 210.128 g/mol . This compound is also known by its synonyms, 3-fluoro-5-trifluoromethoxy benzyl alcohol, and 3-fluoro-5-trifluoromethoxy phenyl methanol .

Molecular Structure Analysis

The InChI key for “this compound” is WJTUZFGGSZDUKV-UHFFFAOYSA-N . The SMILES representation of the molecule is C1=C(C=C(C=C1OC(F)(F)F)F)CO .Scientific Research Applications

Fluorinated Heterocycles Synthesis

A study by Parmar and Rueping (2014) presents a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, utilizing commercially available Selectfluor. This method affords fluorinated heterocycles containing 1,3-disubstitution, highlighting the dual role of the reagent as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).

Peracylated Fluorodeoxy Pentofuranosides

Research by Mikhailopulo et al. (1995) involves the oxidation and subsequent reduction of methyl 5-O-benzyl-3(2)-deoxy-3(2)-fluoro-α-d-pentofuranosides, leading to the formation of 3-deoxy-3-fluoro ribo and lyxo-furanosides. This work demonstrates the synthesis of 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-α,β-d-lyxofuranose and its application as a glycosylating agent (Mikhailopulo et al., 1995).

Trifluoromethylated Amino Acids

Burger et al. (2006) discuss the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. The study highlights the capability of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles for rearrangements, providing a new route toward these valuable amino acids (Burger et al., 2006).

Deoxytrifluoromethylation of Alcohols

Intermaggio et al. (2022) report a copper metallaphotoredox-mediated direct deoxytrifluoromethylation, activating alcohol substrates in situ by benzoxazolium salts for C(sp3)-CF3 bond formation. This method highlights the increasing interest in incorporating the trifluoromethyl group into drug-like molecules due to its potential to improve pharmaceutical properties (Intermaggio et al., 2022).

Photoredox Catalysis for Fluoromethylation

Koike and Akita (2016) discuss the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, emphasizing the importance of the trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. The study presents various fluoromethylating reagents and photocatalysis as a tool for radical reactions, contributing to the development of new fluoromethylation protocols (Koike & Akita, 2016).

Safety and Hazards

According to the safety data sheet, “3-Fluoro-5-(trifluoromethoxy)benzyl alcohol” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse immediately with plenty of water .

Mechanism of Action

Target of Action

It is known that the compound may cause skin and eye irritation, and may also cause respiratory irritation . This suggests that the compound may interact with skin, eye, and respiratory tissues.

Mode of Action

It is known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through this mechanism.

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests that it may play a role in carbon–carbon bond formation .

Pharmacokinetics

Safety data sheets suggest that the compound may be absorbed through the skin and respiratory system .

Result of Action

It is known to cause skin and eye irritation, and may also cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol. For instance, it is recommended to use the compound in a well-ventilated area to avoid inhalation . Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name |

[3-fluoro-5-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUZFGGSZDUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2855302.png)

![2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2855304.png)

![2-({1-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2855305.png)

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2855307.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855312.png)

![2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2855315.png)

![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)

![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)